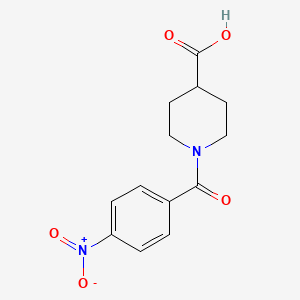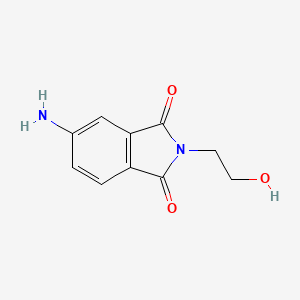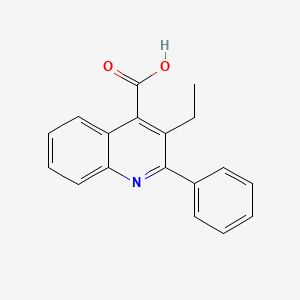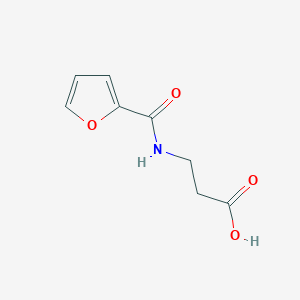
(5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
(5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a chemical compound that belongs to the thiazole family. It is a yellow crystalline powder that has been widely studied for its potential biological and medicinal properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A significant application of compounds similar to (5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is in anticancer research. For instance, a study revealed that 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones exhibit selective inhibitory activity against leukemia cell lines, suggesting their potential as anticancer agents (Subtelna et al., 2020).
Photodynamic Therapy Application
Compounds with a similar structure have been studied for their applications in photodynamic therapy, particularly in cancer treatment. For example, a zinc phthalocyanine derivative was synthesized, showing promising properties as a Type II photosensitizer for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of 5-Lipoxygenase
Another area of application is the development of 5-lipoxygenase inhibitors. A study reported the synthesis of a novel class of potent direct 5-lipoxygenase inhibitors bearing a thiazolinone-scaffold, which could be useful for treating inflammatory, allergic diseases, and certain cancers (Hofmann et al., 2011).
Antimicrobial Activity
Thiazol-4(5H)-one derivatives also demonstrate antimicrobial properties. A study on the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one indicated its potential antimicrobial activity against various bacterial strains and yeasts (Sydorenko et al., 2022).
Pharmaceutical Research
In pharmaceutical research, these compounds are synthesized and characterized for their potential as anti-breast cancer agents. Certain 5-arylidene-1,3-thiazol-4(5H)-ones showed good antitumor activity against the human breast adenocarcinoma cell line (Khalil, Ahmed, & El-Nassan, 2013).
Protein Kinase Inhibition
Research into novel inhibitors of protein kinases has also utilized these compounds. Libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones were synthesized and tested for activity against protein kinases, revealing potential for treating neurological or oncological disorders (Bourahla et al., 2021).
Spectroscopic Analysis and Molecular Docking Studies
These compounds are also utilized in spectroscopic studies and molecular docking research. A study on 5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one highlighted its molecular structure, electronic properties, and potential for interaction with cancer proteins (Shanmugapriya et al., 2022).
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-14-8-4-2-3-7(5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBRDIMYFRPBGK-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364358 | |
| Record name | (5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81154-15-6, 76979-31-2 | |
| Record name | (5Z)-5-[(3-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002704100 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-METHOXY-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B1300840.png)

![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)



![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)


![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)